Platencin
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Overview
Description
Platencin is a natural antibiotic compound produced by the bacterium Streptomyces platensis. It was discovered alongside platensimycin and has garnered significant attention due to its potent antibacterial properties. This compound is particularly effective against Gram-positive pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Mechanism of Action
Target of Action
Platencin, a natural antibiotic produced by Streptomyces platensis, primarily targets two key enzymes in bacterial fatty acid synthesis: β-ketoacyl-ACP synthase II (FabF) and β-ketoacyl-ACP synthase III (FabH) . These enzymes play a crucial role in the elongation of the fatty acid chain, which is essential for the production of bacterial cell membranes .
Mode of Action
This compound inhibits the action of FabF and FabH enzymes, thereby halting the elongation of the fatty acid chain . This inhibition is achieved through specific conformational changes known as the ‘open configuration’, which allows this compound to bind to the active site of these enzymes . Once bound, this compound engages in hydrogen-bonding interactions with key amino acid residues, which is highly dependent upon the conformation of the cyclohexenone ring .
Biochemical Pathways
By inhibiting FabF and FabH, this compound disrupts the fatty acid biosynthesis pathway of type II . The disruption of this pathway leads to the inhibition of the production of fatty acids required for bacterial cell membranes .
Pharmacokinetics
While this compound shows potent antibacterial activity, its pharmacokinetics must be improved for it to become a successful drug . It has a high rate of clearance in the body, yielding a low degree of systematic exposure .
Result of Action
The result of this compound’s action is a broad-spectrum Gram-positive antibacterial activity . . This makes this compound a promising candidate for treating infections caused by these resistant strains.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be significantly improved by optimizing the fermentation medium and engineering the biosynthetic pathway . Additionally, the use of rational metabolic engineering has led to the production of superior strains that produce hundreds of times more antibiotic than the natural strains .
Biochemical Analysis
Biochemical Properties
Platencin plays a significant role in biochemical reactions by inhibiting the enzymes β-ketoacyl-[acyl carrier protein (ACP)] synthase II and III (FabF and FabH) with IC50 values of 1.95 μg/ml and 3.91 μg/ml, respectively . These interactions disrupt the normal function of these enzymes, leading to its broad-spectrum Gram-positive antibacterial activity .
Cellular Effects
This compound exhibits a broad-spectrum Gram-positive antibacterial activity through inhibition of fatty acid biosynthesis . It does not exhibit cross-resistance to key antibiotic-resistant strains tested, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate S. aureus, and vancomycin-resistant Enterococci .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of fatty acid biosynthesis. It targets two essential proteins, β-ketoacyl-[acyl carrier protein (ACP)] synthase II (FabF) and III (FabH), emphasizing the fact that more antibiotics with novel structures and new modes of action can be discovered .
Dosage Effects in Animal Models
Early studies suggest it shows potent in vivo efficacy without any observed toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid biosynthesis . It interacts with the enzymes FabF and FabH, disrupting their normal function and leading to its antibacterial activity .
Subcellular Localization
Given its role in inhibiting enzymes involved in fatty acid biosynthesis, it is likely to be found in areas of the cell where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of platencin involves several key steps, including the intramolecular Diels-Alder reaction of masked o-benzoquinone, intramolecular aldol condensation, and stereoselective hydrogenation . A concise formal synthesis of this compound has been realized, featuring an organocatalytic approach to the [2.2.2] bicyclic core, a radical reductive elimination, a gold-catalyzed Meyer–Schuster rearrangement, and a rhodium-catalyzed chemo- and diastereoselective hydrosilylation .
Industrial Production Methods: Industrial production of this compound has been optimized through biosynthetic pathway engineering and fermentation medium optimization. The implementation of a CRISPR-Cas9 system in Streptomyces platensis has enabled the construction of recombinant strains for the overproduction of this compound .
Chemical Reactions Analysis
Types of Reactions: Platencin undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels-Alder reaction and aldol condensation are key steps in its synthesis .
Common Reagents and Conditions:
Oxidation: Thallium (III) nitrate or hypervalent iodines in the presence of an appropriate alcohol.
Reduction: Stereoselective hydrogenation.
Substitution: Organocatalytic approaches and radical reductive elimination.
Major Products: The major products formed from these reactions include the tricyclic core structure of this compound and its derivatives .
Scientific Research Applications
Platencin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting bacterial fatty acid synthesis.
Medicine: Explored as a potential antibiotic for treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a tool for metabolic engineering.
Comparison with Similar Compounds
Platensimycin: Another antibiotic produced by Streptomyces platensis, which inhibits the elongation-condensing enzyme FabF.
Platensilin: A related compound with similar antibacterial properties.
Uniqueness of Platencin: this compound is unique in its dual inhibition of both FabF and FabH, whereas platensimycin selectively inhibits FabF . This dual inhibition makes this compound a more potent antibiotic against a broader range of bacterial pathogens.
Properties
CAS No. |
869898-86-2 |
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Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17?,23-,24+/m0/s1 |
InChI Key |
DWUHGPPFFABTIY-KMVHLTCXSA-N |
Isomeric SMILES |
C[C@@]1(C2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |
SMILES |
CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |
Canonical SMILES |
CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |
Appearance |
Light tan solid |
Synonyms |
3-[[3-[(2S,8S)-1,3,4,7,8,8aR-hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4aS-ethanon-aphthalen-8-yl]-1-oxopropyl]amino]-2,4-dihydroxy-benzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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